5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine
Overview
Description
OSM-S-592 is a compound that belongs to the aminothienopyrimidine series, which is part of the Open Source Malaria project. This compound has been studied for its potential antimalarial properties and is a derivative of the initial hit compound OSM-S-106. The aminothienopyrimidine series is known for its structural diversity and potential biological activity, making it a significant focus of research in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. c-Met is involved in the regulation of cell growth, motility, and differentiation, while VEGFR-2 is primarily responsible for angiogenesis, the process of new blood vessel formation .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, thereby blocking their signaling pathways . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects several biochemical pathways. It disrupts the c-Met signaling pathway, which is involved in cell growth and survival . Additionally, it inhibits the VEGFR-2 pathway, thereby affecting angiogenesis . The downstream effects of these disruptions include reduced cell growth and decreased blood vessel formation .
Result of Action
The result of this compound’s action is the inhibition of cell growth and angiogenesis. Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been found to induce the late apoptosis of A549 cells .
Preparation Methods
The synthesis of OSM-S-592 involves several steps, starting with the construction of the thienopyrimidine scaffold. The initial step typically involves the formation of a thiophene ring, which is then fused with a pyrimidine ring. The halogenated aminothienopyrimidine scaffold is completed through various synthetic strategies, including the use of boronate esters and thiophene starting materials . Industrial production methods for OSM-S-592 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
OSM-S-592 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-592 might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
OSM-S-592 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity, particularly its antimalarial properties.
Medicine: It is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
OSM-S-592 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. it has unique structural features that distinguish it from these compounds, such as specific substitutions on the thienopyrimidine scaffold. These structural differences can result in variations in biological activity and pharmacokinetic properties . Other similar compounds include TCMDC 132385 and various analogs that have been synthesized and evaluated for their antimalarial activity .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOACTFGHZKVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857135 | |
Record name | 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-34-3 | |
Record name | 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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